Lupalbigenin, also known as 6,3'-Diprenylgenistein [], is a naturally occurring prenylated isoflavone primarily found in various plant species, notably those belonging to the genus Lupinus [] and Derris [, , , , , ]. It is classified as an isoflavonoid, a class of naturally occurring organic compounds often recognized for their diverse biological activities [, ]. Lupalbigenin has gained significant attention in scientific research due to its potential anti-cancer, anti-inflammatory, and insecticidal properties [, , , , ].
Lupalbigenin is classified as a prenylated isoflavone, specifically known as 6,3′-Diprenylgenistein. It is extracted from the roots and stems of Derris scandens, a plant known for its traditional medicinal uses and potential therapeutic effects against various diseases, particularly cancer . The compound's molecular formula is , with a molecular weight of approximately 406.5 g/mol.
The synthesis of Lupalbigenin typically involves the prenylation of genistein, which can be achieved through various chemical methods. One common synthetic route employs the use of dimethylallyl diphosphate as a prenyl donor in the presence of specific enzymes or chemical catalysts.
This synthetic approach allows for the production of Lupalbigenin in a laboratory setting, providing a means to study its properties and effects without relying solely on plant extraction.
The molecular structure of Lupalbigenin features a complex arrangement that includes multiple hydroxyl groups and prenyl side chains. The compound exhibits chirality due to its stereogenic centers.
Lupalbigenin participates in several important biochemical reactions that contribute to its pharmacological effects. Notably, it has been shown to down-regulate survival proteins such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), leading to apoptosis in cancer cells .
The mechanism of action of Lupalbigenin involves several key pathways:
Lupalbigenin interferes with the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in regulating immune responses and inflammation. This inhibition contributes to its anti-inflammatory properties .
Studies suggest that Lupalbigenin exhibits good bioavailability at low concentrations, making it an attractive candidate for therapeutic applications against inflammation and cancer.
Lupalbigenin appears as a yellow powder under standard conditions. Its solubility characteristics indicate moderate polarity due to the presence of hydroxyl groups.
Lupalbigenin has garnered attention for its potential applications in various fields:
Lupalbigenin (LB) is a diprenylated isoflavone first isolated from Maclura cochinchinensis (Moraceae) and later identified in Derris scandens (Leguminosae), tropical plants widely distributed across Southeast Asia and Northern Australia [1] [3] [7]. Structurally characterized as 5,7,4'-trihydroxy-6,8-diprenylisoflavone, its unique bioactivity stems from the C-6 and C-11 prenyl groups attached to the isoflavone backbone [1] [2]. The 2024 total synthesis breakthrough enabled gram-scale production (47.7% yield) from commercially available genistein via Claisen rearrangement, facilitating rigorous pharmacological investigation [1]. This synthesis method resolved previous supply limitations from plant extraction, where LB constituted <0.5% w/w of D. scandens stems [7].
Table 1: Natural vs. Synthetic Sources of Lupalbigenin
Source Type | Species/Method | Yield | Key Advantages |
---|---|---|---|
Natural Extraction | Maclura cochinchinensis | <0.1% dry weight | Ecological diversity preservation |
Natural Extraction | Derris scandens | <0.5% dry weight | Traditional knowledge validation |
Chemical Synthesis | Genistein precursor | 47.7% | Scalability, purity control |
Derris scandens has been integral to Ayurvedic and traditional Thai medicine for centuries, primarily employed as:
Contemporary research substantiates these uses, identifying LB as a primary bioactive constituent. Notably, LB demonstrates dose-dependent anti-inflammatory activity in LPS-stimulated macrophages (RAW 264.7 cells), suppressing TNF-α, iNOS, and COX-2 expression at 1.25–5 μM concentrations [9]. This validates traditional anti-inflammatory applications and suggests modulation of NF-κB signaling pathways.
Table 2: Ethnomedical Applications of Lupalbigenin-Containing Plants
Region | Traditional Formulation | Therapeutic Purpose | Validated Bioactivity |
---|---|---|---|
Thailand | Stem decoction | Muscle pain relief | ERK/AKT pathway inhibition [7] |
India | Leaf poultice | Wound healing | MRSA growth inhibition (MIC: 2mg/mL) [2] |
Australia | Bark infusion | Respiratory ailments | TNF-α suppression [9] |
Lupalbigenin’s therapeutic significance is magnified by its potential to address critical gaps in oncology and infectious disease:
Non-Small Cell Lung Cancer (NSCLC) Challenges:
Antibacterial Therapeutics Crisis:
Table 3: Lupalbigenin’s Dual Therapeutic Mechanisms
Therapeutic Area | Molecular Target | Observed Effect | Unmet Need Addressed |
---|---|---|---|
NSCLC | EGFR Ex20ins mutants | Phosphorylation inhibition (IC₅₀: 8.3μM) | TKI resistance [3] |
CDK4/cyclin D1 complex | G0/G1 cell cycle arrest | Metastatic progression [3] | |
Bcl-2/BAX ratio | Caspase-9 activation | Apoptosis resistance [7] | |
Antibacterial | Bacterial membranes | Disruption kinetics <60 min | Rapid bacteremia control [1] |
α-hemolysin toxin | Secretion inhibition (≥80%) | Virulence attenuation [1] | |
Biofilm matrix | Synthesis disruption (IC₅₀: 12μg/mL) | Device-related infections [1] |
Concluding Remarks
Lupalbigenin exemplifies nature-inspired drug discovery, bridging traditional medicine and contemporary therapeutic challenges. Its synthetically accessible scaffold provides a versatile platform for developing: 1) Next-generation EGFR inhibitors for precision oncology, and 2) Membrane-targeting antibacterials against biofilm-protected pathogens. Current research focuses on structural analogs to enhance bioavailability and target selectivity, positioning LB as a promising scaffold for multidrug-resistant infection and oncogenic driver-targeted therapies.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6